molecular formula C19H26N6O6 B1684190 Xanthinol niacinate CAS No. 437-74-1

Xanthinol niacinate

Cat. No. B1684190
CAS RN: 437-74-1
M. Wt: 434.4 g/mol
InChI Key: GEPMAHVDJHFBJI-UHFFFAOYSA-N
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Description

Xanthinol niacinate, also known as xanthinol nicotinate, is a potent vasodilator . It is a water-soluble derivative of niacin that can be found in diet supplements . It is prepared from theophylline and is most often used as the salt with niacin (nicotinic acid) .


Synthesis Analysis

Xanthinol is a derivative of xanthine and its synthesis has seen recent advances . Some of the widely used synthetic strategies include Traube’s synthesis, one-pot synthesis, xanthine-anneleated synthesis, and miscellaneous synthesis .


Molecular Structure Analysis

The molecular formula of Xanthinol niacinate is C19H26N6O6 . The molecular weight is 434.45 .


Chemical Reactions Analysis

Xanthinol niacinate is a combination of xanthinol and niacin . It acts as a vasodilator and can modulate tumors during their reoxygenation . It also displays anti-platelet and thrombolytic activity .


Physical And Chemical Properties Analysis

Xanthinol niacinate is a very potent water-soluble derivative of niacin . It can easily pass through the cell membrane and once inside the cell, it causes an increase in glucose metabolism resulting in increased energy .

Scientific Research Applications

Cerebrovascular Insufficiencies

A study conducted by Lehmann and Klieser (1997) highlighted the effectiveness of Xanthinol niacinate in treating cerebrovascular insufficiencies, showing significant success in patients with symptoms like vertigo, tiredness, lack of concentration, affective disorder, and disturbances of vigilance and vitality. The therapy involved doses ranging from 500 to 3000 mg daily over 12 weeks in a cohort of 10,134 outpatients (Lehmann & Klieser, 1997).

Peripheral Vascular Disease

Lukram Sidartha and colleagues (2014) observed the clinical response of Xanthinol niacinate in 120 patients with inoperable peripheral vascular disease. The study found significant relief and a sense of well-being in a majority of the patients, indicating its potential as a useful drug for patients where vascular surgery is not an option (Sidartha et al., 2014).

Cognitive Function Enhancement

The effects of Xanthinol niacinate on human memory across different age categories were studied by Loriaux et al. (1985), comparing its impact with placebo and nicotinic acid. Results indicated improvements in sensory register, short-term memory, and long-term memory, suggesting a role in enhancing cell metabolism and oxygen supply in the brain (Loriaux et al., 1985).

Additional Insights

  • Cardiovascular Function in Pregnancy : Research by Schwarz, Retzke, and Lauckner (1980) on the circulatory effects of Xanthinol niacinate during pregnancy highlighted its potential risks, advising against its administration due to possible uteroplacental hypoperfusion (Schwarz et al., 1980).

  • Xanthinol Nicotinate in Post Traumatic Arterial Repair : Another study by Sidartha and Sharma (2014) assessed the role of Xanthinol nicotinate combined with Heparin and Dextran-40 in post-traumatic arterial repair, demonstrating its effectiveness in restoring vascular integrity when distal artery pulsation was not palpable immediately after surgery (Sidartha & Sharma, 2014).

Safety And Hazards

Xanthinol niacinate is toxic and contains a pharmaceutically active ingredient . It should only be handled by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is a moderate to severe irritant to the skin and eyes .

Future Directions

Xanthinol niacinate is primarily used in diet supplements to increase the brain metabolism of glucose and obtain ATP . It is also used as an agent to reduce cholesterol as it is a vasodilator . Its action allows having an elevated rate of blood flow in the brain which helps improve memory function, concentration, and awareness . Thus, due to its actions, xanthinol is indicated to improve cerebrovascular and peripheral vascular disorders as well as hyperlipidaemias .

properties

IUPAC Name

7-[2-hydroxy-3-[2-hydroxyethyl(methyl)amino]propyl]-1,3-dimethylpurine-2,6-dione;pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N5O4.C6H5NO2/c1-15(4-5-19)6-9(20)7-18-8-14-11-10(18)12(21)17(3)13(22)16(11)2;8-6(9)5-2-1-3-7-4-5/h8-9,19-20H,4-7H2,1-3H3;1-4H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEPMAHVDJHFBJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(CN(C)CCO)O.C1=CC(=CN=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0023743
Record name Xanthinol niacinate
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Molecular Weight

434.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>65.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56424094
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

Xanthinol niacinate

CAS RN

437-74-1
Record name Xanthinol nicotinate
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Record name Xanthinol niacinate [USAN]
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Record name Xanthinol nicotinate
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Record name XANTHINOL NIACINATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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